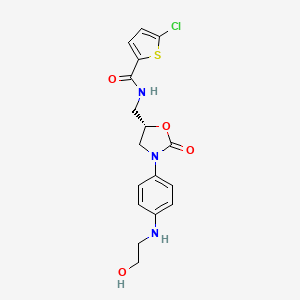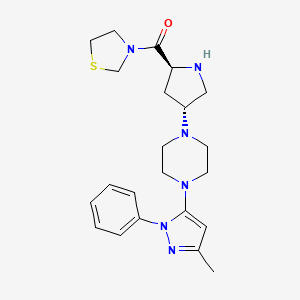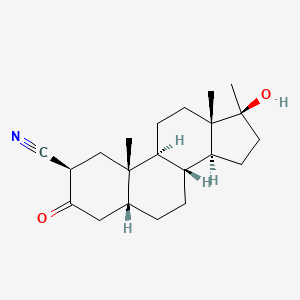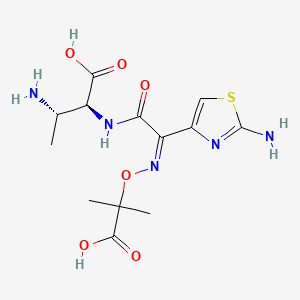
DL-threo-Ritalinic Acid Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DL-threo-Ritalinic Acid Isopropyl Ester is a biochemical used for proteomics research . It has a molecular formula of C16H23NO2 and a molecular weight of 261.36 . It is an analog of Methylphenidate, a controlled substance (stimulant), and acts as a CNS stimulant .
Synthesis Analysis
The synthesis of DL-threo-Ritalinic Acid Isopropyl Ester involves the separation of d- and l- isomers by resolution using a resolving agent, (+)-dibenzoyl-D-tartaric acid .Chemical Reactions Analysis
The main metabolite of DL-threo-Ritalinic Acid Isopropyl Ester is Ritalinic acid. Minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have also been reported to form the p-hydroxy-, oxo-, and conjugated metabolites, respectively . It may undergo transesterification with ethanol producing ethylphenidate, which is also pharmacologically active .Physical And Chemical Properties Analysis
DL-threo-Ritalinic Acid Isopropyl Ester has a melting point of 227-228 °C . Its boiling point is predicted to be 353.1±17.0 °C . The predicted density is 1.039±0.06 g/cm3 .Mechanism of Action
Future Directions
properties
CAS RN |
93148-46-0 |
|---|---|
Product Name |
DL-threo-Ritalinic Acid Isopropyl Ester |
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.365 |
IUPAC Name |
propan-2-yl 2-phenyl-2-piperidin-2-ylacetate |
InChI |
InChI=1S/C16H23NO2/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3 |
InChI Key |
AZVPADMEIMLODT-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2 |
synonyms |
(αR*,2R*)-rel-Phenyl-2-piperidineacetic Acid Isopropyl Ester; (2R*.2R*)-threo-isopropyl-α-phenyl-2-piperidineacetate; (2R*.2R*)-threo isopropylphenidate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)



![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)